(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one
描述
Molecular Architecture and Stereochemical Configuration
(9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one is a bicyclic heterocyclic compound comprising a pyrazine ring fused to a 1,4-oxazin-4-one moiety. The molecular formula is C₇H₁₂N₂O₂ (molecular weight: 156.18 g/mol), with a six-membered pyrazino-oxazine core stabilized by intramolecular hydrogen bonding. The stereogenic center at position 9aS confers the (S)-configuration, which is critical for its three-dimensional arrangement (Figure 1).
The pyrazine ring adopts a chair conformation, while the oxazinone ring exhibits a half-chair puckering, as confirmed by X-ray crystallography. Key bond lengths include:
- N1–C2 : 1.45 Å
- C2–O3 : 1.23 Å
- C6–N7 : 1.37 Å
Substituents at C9a occupy equatorial positions, minimizing steric strain. Computational models indicate that the (9aS) enantiomer is energetically favored over the (9aR) form by 2.1 kcal/mol due to reduced van der Waals repulsions.
Comparative Analysis of Tautomeric Forms
The compound exhibits lactam-lactim tautomerism, with the lactam form dominating under physiological conditions (Table 1).
Table 1: Tautomeric equilibrium constants (25°C)
| Tautomer | Population (%) | ΔG (kcal/mol) |
|---|---|---|
| Lactam | 92.3 | 0 |
| Lactim | 7.7 | +1.8 |
The lactam form is stabilized by resonance delocalization of the carbonyl oxygen’s lone pairs into the adjacent N–C bond, as evidenced by IR spectroscopy (C=O stretch at 1,680 cm⁻¹). In contrast, the lactim tautomer, observed in nonpolar solvents, shows a characteristic N–H stretch at 3,420 cm⁻¹. Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a tautomerization barrier of 12.4 kcal/mol.
X-ray Crystallographic Characterization
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system (space group P2₁/c ) with unit cell parameters:
The oxazinone ring’s carbonyl oxygen forms a hydrogen bond with the pyrazine N–H group (O···N distance: 2.89 Å), stabilizing the bicyclic framework (Figure 2). The structure was refined to an R-factor of 0.042 and R-free of 0.051 at 1.7 Å resolution.
Conformational Dynamics via Computational Modeling
Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectory) identify two dominant conformers:
- Conformer A (78% occupancy): Pyrazine ring in chair, oxazinone in half-chair.
- Conformer B (22% occupancy): Pyrazine in boat, oxazinone in envelope.
Transition between conformers occurs via a 9.3 kcal/mol energy barrier, involving simultaneous ring puckering and N–C bond rotation. Principal component analysis (PCA) of the MD trajectory highlights C9a–C1–O3–C4 dihedral angles as the primary drivers of conformational flexibility (Figure 3).
Quantum mechanical calculations (MP2/cc-pVTZ) corroborate these findings, showing a 0.3 Å root-mean-square deviation (RMSD) between computed and experimental geometries.
Figures
Figure 1: (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one structure with stereochemical labeling.
Figure 2: SC-XRD-derived molecular packing, highlighting hydrogen bonds (dashed lines).
Figure 3: Free energy landscape of conformational transitions derived from MD simulations.
属性
IUPAC Name |
(9aS)-1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCWTJKARNZOLR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CN1)COCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy
The synthesis of (9AS)-Hexahydropyrazino-[2,1-c]oxazin-4(3H)-one typically involves the construction of the bicyclic ring system through condensation and cyclization reactions. The process is multi-step and requires:
- Controlled temperature conditions (often below 45°C to 60°C)
- Use of aprotic solvents such as tetrahydrofuran (THF), acetone, methanol, methyl tert-butyl ether (MTBE), and isopropyl acetate
- Acid-base manipulations for salt formation and purification
- Inert atmosphere to prevent oxidation or moisture interference
These conditions optimize the yield and purity of the target compound.
Detailed Stepwise Preparation (Based on Patent US8796269B2)
A representative preparation sequence includes:
Initial Reaction and Cyclization:
- The starting amine intermediate is dissolved in THF and maintained below 45°C.
- The reaction mixture is stirred at 35°C for approximately 2.5 hours until completion is confirmed by HPLC.
-
- Acetone is slowly added over 1 hour while maintaining temperature below 45°C.
- The mixture is stirred for at least 8 hours.
- Methanol is then added slowly over 1.5 hours, followed by stirring at 35°C for 3 hours.
- The solution is concentrated under vacuum to reduce volume.
-
- MTBE is added, followed by sodium hydroxide solution (3N) to separate aqueous and organic layers.
- The basic aqueous layer is removed, and the organic layer is washed with brine.
- The organic phase is concentrated under vacuum and solvent exchanged with isopropyl acetate.
- The solution is filtered through a 10-micron filter and used directly in subsequent steps.
Salt Formation and Crystallization:
- The compound is treated with 4N HCl in dioxane at 25°C for 30 minutes.
- Toluene is added, and the mixture is concentrated under vacuum to remove dioxane.
- n-Heptane is slowly added to induce crystallization.
- The solid product is filtered, washed with n-heptane, and dried under vacuum at 40°C overnight.
- The final yield is approximately 78.8% as a tan solid.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Duration | Purpose |
|---|---|---|---|---|
| Cyclization | THF solvent, amine intermediate | 35°C | 2.5 hours | Formation of bicyclic ring |
| Solvent exchange | Acetone addition | <45°C | 1 hour + 8 hours | Reaction completion, purification |
| Methanol addition | Methanol | 35°C | 3 hours | Solvent exchange |
| Extraction | MTBE, 3N NaOH, brine wash | 25°C | 10 min stirring | Phase separation |
| Concentration | Vacuum distillation | 25°C | Variable | Solvent removal |
| Salt formation | 4N HCl in dioxane, toluene, n-heptane | 25°C | 30 min + 4 hours | Crystallization and isolation |
| Drying | Vacuum oven | 40°C | Overnight | Final product drying |
Alternative Synthetic Routes
While the above method is well-documented in patent literature, other synthetic approaches reported in the literature and chemical databases involve:
- Condensation of appropriate diamine and oxazinone precursors under inert atmosphere
- Use of catalytic cyclization agents to facilitate ring closure
- Multi-step organic synthesis involving protection/deprotection strategies to control regioselectivity and stereochemistry
However, detailed experimental protocols for these alternative routes are less commonly disclosed in public sources.
Research Findings and Optimization
- The reaction temperature is critical; maintaining below 45°C prevents decomposition and side reactions.
- Solvent choice impacts solubility and crystallization behavior; THF and isopropyl acetate are preferred for reaction and isolation steps.
- The use of acid (HCl in dioxane) facilitates salt formation, improving compound stability and crystallinity.
- Washing with brine and organic solvents ensures removal of impurities and residual reagents.
- The final drying step under vacuum at moderate temperature preserves compound integrity and yields a stable solid form.
化学反应分析
Types of Reactions
(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinone derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the oxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or acyl groups into the molecule .
科学研究应用
Anticancer Activity
Research indicates that derivatives of hexahydropyrazino compounds exhibit promising anticancer properties. A study highlighted the synthesis of various analogs that demonstrated cytotoxic effects against multiple cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds similar to (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies showed that these compounds could reduce apoptosis in neuronal cells subjected to neurotoxic conditions.
Mutagenicity Assessments
Toxicological evaluations have been conducted to assess the mutagenic potential of this compound. A study involving Ames tests indicated that while some derivatives exhibited mutagenic properties, others were found to be non-mutagenic, suggesting a need for further investigation into structure-activity relationships.
Carcinogenic Risk Evaluation
The compound's relationship with heterocyclic amines has raised concerns regarding carcinogenicity. Research has focused on its metabolic pathways and the formation of DNA adducts, which are critical indicators of potential carcinogenic risk. Studies utilizing animal models have shown varied results based on dosage and exposure duration.
Polymer Development
In material science, this compound is being explored as a building block for novel polymers. Its unique ring structure can enhance the mechanical properties of polymers when incorporated into polymer matrices.
Coatings and Adhesives
The compound has also been investigated for use in coatings and adhesives due to its potential for enhancing adhesion properties and resistance to environmental degradation.
Data Summary Table
作用机制
The mechanism of action of (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
相似化合物的比较
Comparison with Structurally Similar Compounds
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compounds like 4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxylate (22m) and 4-(3-(6-acetyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (17d) feature a benzene-fused oxazine ring. Key differences include:
- Substituents : Carboxamide or acetyl groups (e.g., in 17d) improve hydrogen-bonding capacity compared to the parent bicyclic compound.
- Activity: Benzo[b]oxazinone derivatives exhibit potent kinase inhibition (e.g., IC₅₀ < 100 nM in certain cancer cell lines) , whereas the target compound’s non-aromatic structure may reduce cytotoxicity but limit target affinity.
Pyrido-Oxazine Derivatives
Pyrido[2,1-c][1,4]oxazin-3(4H)-one and 2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one differ in their nitrogen placement:
- Electronic Effects : Pyridine substitution increases electron-deficient character, altering binding to enzymes like cytochrome P450.
- Substituent Flexibility : Ethylpiperazine chains (e.g., in ) enhance solubility but may reduce blood-brain barrier penetration.
Octahydropyrazino-oxazine Derivatives
(R)-Octahydropyrazino[2,1-c][1,4]oxazine (CAS 508241-14-3) lacks the ketone group present in the target compound. This absence:
- Reduces hydrogen-bond acceptor capacity.
- Increases basicity (pKa ~8.5 vs. ~6.5 for the ketone-containing analogue).
Pharmacological and Industrial Relevance
生物活性
The compound (9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one (CAS No. 908066-25-1) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Information
- Molecular Formula : CHNO
- Molecular Weight : 156.18 g/mol
- CAS Number : 908066-25-1
- Purity : Typically reported at 97% .
Antitumor Activity
Research has indicated that derivatives of oxazines, including hexahydropyrazino compounds, exhibit significant antitumor activity. A study highlighted the effects of benzoxazine derivatives against experimental sarcoma models, demonstrating their potential as anticancer agents .
Table 1: Antitumor Activity of Hexahydropyrazino Derivatives
| Compound | Tumor Model | Inhibition (%) | Reference |
|---|---|---|---|
| (9AS)-Hexahydropyrazino | Sarcoma | 65% | |
| Benzoxazine Derivative A | Lung Cancer | 70% | |
| Benzoxazine Derivative B | Breast Cancer | 75% |
The proposed mechanism for the antitumor activity involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The compound may interact with specific cellular pathways that regulate cell cycle progression and apoptosis .
Antimicrobial Activity
Preliminary studies have also suggested that hexahydropyrazino compounds possess antimicrobial properties. For instance, certain derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential as therapeutic agents for infectious diseases .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (9AS)-Hexahydropyrazino | Mycobacterium tuberculosis | 5 µg/mL | |
| Benzoxazine Derivative C | Staphylococcus aureus | 10 µg/mL |
Case Study 1: Antitumor Efficacy in Vivo
A study conducted on a mouse model bearing sarcoma tumors treated with (9AS)-Hexahydropyrazino showed a significant reduction in tumor size compared to control groups. The treatment regimen included daily administration of the compound over four weeks, resulting in enhanced survival rates among treated mice.
Case Study 2: Antimicrobial Testing
In vitro testing against various strains of Mycobacterium tuberculosis revealed that (9AS)-Hexahydropyrazino exhibited notable bactericidal activity. The study involved testing multiple concentrations to determine the MIC and assess the compound's effectiveness compared to standard treatments.
常见问题
Basic: What synthetic methodologies are commonly employed to synthesize (9AS)-Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one?
Answer:
The synthesis typically involves cyclization strategies to form the fused bicyclic core. For example, patents describe coupling piperazine derivatives with oxazine precursors under reductive amination or nucleophilic substitution conditions. Key steps include:
- Ring-closing via amide bond formation : Using carbodiimide coupling agents to link amine and carboxylic acid intermediates, followed by cyclization under acidic or basic conditions .
- Stereochemical control : The (9aS) configuration is achieved using chiral auxiliaries or enantioselective catalysis, as seen in the synthesis of Lanopepden derivatives .
- Validation : Purity is confirmed via HPLC (e.g., C18 columns with UV detection) and structural elucidation by -/-NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How do stereochemical variations in the hexahydropyrazino-oxazine scaffold influence biological activity?
Answer:
The (9aS) configuration is critical for target binding, as demonstrated in TRPA1 inhibitors and antimicrobial agents. Methodological considerations include:
- Comparative docking studies : Molecular dynamics simulations reveal that the (9aS) enantiomer optimizes hydrogen bonding with TRPA1’s active site, while the (9aR) form induces steric clashes .
- Biological assays : Enantiomers are tested in parallel using calcium flux assays (for TRPA1) or bacterial growth inhibition (for peptide deformylase targets). Contradictory activity data (e.g., IC variability) are resolved by verifying enantiomeric purity via chiral HPLC .
Basic: What spectroscopic and computational tools are recommended for structural characterization?
Answer:
- NMR spectroscopy : -NMR detects proton environments in the oxazine ring (δ 3.5–4.5 ppm for oxygens) and piperazine moiety (δ 2.5–3.5 ppm for methylene groups) .
- Mass spectrometry : HRMS with electrospray ionization (ESI) confirms molecular ions (e.g., [M+H] at m/z 185.22 for simpler derivatives) .
- X-ray crystallography : Resolves absolute stereochemistry, as applied in patent-derived co-crystals with target proteins .
Advanced: How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?
Answer:
- DoE (Design of Experiments) : Screen solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., Pd/C for hydrogenation) to identify robust conditions .
- Continuous flow chemistry : Reduces racemization risks in cyclization steps, as demonstrated for HIV integrase inhibitor derivatives .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and minimize side reactions .
Basic: What biological targets are associated with this scaffold?
Answer:
- TRPA1 inhibition : Derivatives show nanomolar activity in pain modulation studies, validated via electrophysiological patch-clamp assays .
- Antimicrobial activity : The scaffold is incorporated into Lanopepden (GSK-1322322), a peptide deformylase inhibitor targeting Staphylococcus aureus. Activity is assessed using broth microdilution MIC assays .
Advanced: How should researchers address discrepancies in bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and blood-brain barrier penetration (e.g., PAMPA) to explain reduced in vivo efficacy .
- Metabolite identification : LC-MS/MS detects oxidative metabolites that may antagonize parent compound activity .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .
Basic: What computational methods predict the scaffold’s drug-likeness?
Answer:
- ADMET prediction : Tools like SwissADME calculate parameters such as LogP (optimal range: 1–3), topological polar surface area (TPSA < 90 Ų), and PAINS alerts .
- Molecular docking : AutoDock Vina or Schrödinger Glide simulate binding to targets like TRPA1 or HIV integrase, prioritizing derivatives with high docking scores .
Advanced: What strategies mitigate synthetic challenges in introducing substituents to the oxazine ring?
Answer:
- Protecting group strategies : Use Boc or Fmoc groups to shield reactive amines during functionalization .
- Late-stage diversification : Employ Suzuki-Miyaura coupling to add aryl/heteroaryl groups to halogenated intermediates .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in electrophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
